molecular formula C7H9N3O B3281676 4,6-Dimethylpyrimidine-2-carboxamide CAS No. 73937-25-4

4,6-Dimethylpyrimidine-2-carboxamide

Cat. No.: B3281676
CAS No.: 73937-25-4
M. Wt: 151.17 g/mol
InChI Key: GQSYNOBFTDVBDM-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-carboxamide (CAS 73937-25-4) is a high-purity, nitrogen-containing heterocyclic compound of significant interest in scientific research and development. This pyrimidine derivative is characterized by its molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol . As a versatile chemical building block, it serves as a key precursor in organic synthesis and medicinal chemistry. The compound is of particular value in the synthesis of more complex molecules with potential biological activity. Research indicates that pyrimidine-carboxamide scaffolds are investigated for their antitubercular properties, with studies showing activity against Mycobacterium tuberculosis ,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-3-5(2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSYNOBFTDVBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879111
Record name 2-Pyrimidinecarboxamide, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73937-25-4
Record name 2-Pyrimidinecarboxamide, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4,6-Dimethylpyrimidine-2-carboxamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the pre-functionalization of a pyrimidine (B1678525) ring or its construction via cyclization reactions.

A primary and versatile method for introducing functional groups onto the pyrimidine ring is through nucleophilic aromatic substitution (SNAr) on halogenated precursors. The chlorine atom at the C2-position of the pyrimidine ring is particularly susceptible to displacement due to the electron-withdrawing effect of the adjacent ring nitrogens. nih.gov

A key intermediate for this strategy is 2-chloro-4,6-dimethylpyrimidine (B132427) . This precursor can be synthesized from the commercially available 2-hydroxy-4,6-dimethylpyrimidine (the tautomer of 4,6-dimethylpyrimidin-2-one) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. google.com

Once 2-chloro-4,6-dimethylpyrimidine is obtained, a two-step sequence is typically employed to install the carboxamide group:

Cyanation: The chloro group is displaced by a cyanide nucleophile, typically using an alkali metal cyanide like sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction yields 2-cyano-4,6-dimethylpyrimidine . The efficiency of this step can be enhanced by the use of phase-transfer catalysts or specific activators. google.com

Hydrolysis: The resulting nitrile is then subjected to controlled partial hydrolysis to afford the primary amide, this compound. This transformation is often achieved under acidic or basic conditions, with careful control of reaction parameters to prevent over-hydrolysis to the corresponding carboxylic acid.

A series of 2-anilinopyrimidines has been successfully synthesized via the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with various aniline (B41778) derivatives, demonstrating the viability of this precursor in SNAr reactions. acs.orgrsc.org

Table 1: Nucleophilic Substitution Approach to this compound

Step Precursor Reagent(s) Intermediate/Product
1 2-Hydroxy-4,6-dimethylpyrimidine POCl₃ or PCl₅/POCl₃ 2-Chloro-4,6-dimethylpyrimidine
2 2-Chloro-4,6-dimethylpyrimidine NaCN or KCN 2-Cyano-4,6-dimethylpyrimidine
3 2-Cyano-4,6-dimethylpyrimidine H₂O, H⁺ or OH⁻ (controlled) This compound

This strategy involves the formation of the amide bond from a carboxylic acid precursor, namely 4,6-dimethylpyrimidine-2-carboxylic acid . This acid can be prepared via the complete hydrolysis of the 2-cyano-4,6-dimethylpyrimidine intermediate mentioned previously.

Once the carboxylic acid is in hand, standard amidation protocols can be applied:

Activation: The carboxylic acid is first activated to increase the electrophilicity of the carbonyl carbon. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents (e.g., DCC, EDC, HATU).

Amination: The activated species is then reacted with an ammonia (B1221849) source (e.g., aqueous ammonia, ammonium (B1175870) chloride) to form the primary carboxamide.

An alternative and elegant activation method utilizes 2-mercapto-4,6-dimethylpyrimidine as a carboxyl activating group. researchgate.netasianpubs.org In this approach, the target carboxylic acid (in this case, 4,6-dimethylpyrimidine-2-carboxylic acid) would be reacted with an acylating agent to form a reactive N-acyl-4,6-dimethylpyrimidine-2-thione intermediate. This intermediate readily undergoes aminolysis upon treatment with an amine (or ammonia) to yield the desired carboxamide. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway for the construction of complex heterocyclic scaffolds in a single step from three or more starting materials. nih.gov The synthesis of the 4,6-dimethylpyrimidine (B31164) core is classically achieved via the condensation of a 1,3-dicarbonyl compound with a reagent providing the N-C-N fragment.

To form this compound directly, a plausible MCR could involve:

Component 1: Acetylacetone (B45752) (2,4-pentanedione), which provides the C4, C5, C6, and the two methyl groups. researchgate.netchemicalbook.com

Component 2 & 3: A reagent that contains the amidine functionality connected to a carboxamide group, or a precursor thereof. For instance, condensation of acetylacetone with guanidine-2-carboxamide (a hypothetical reagent) in the presence of a base could, in principle, lead to the target molecule.

While a specific MCR for the title compound is not prominently documented, the general principle of using MCRs to build substituted pyrimidines is well-established, often employed to create libraries of related structures. nih.govresearchgate.net

Other synthetic strategies can be envisaged, often starting from different C2-functionalized pyrimidines. One notable precursor is 4,6-dimethylpyrimidine-2-thiol (B7761162) , which is readily synthesized by the condensation of acetylacetone with thiourea. researchgate.netbohrium.com

From this thiol, several transformations could lead to the carboxamide:

Oxidative Conversion: The thiol group can be oxidized to a sulfonyl group (-SO₂H), which can act as a leaving group. Subsequent reaction with a cyanide source followed by hydrolysis, as described in section 2.1.1, could provide the target amide.

S-Alkylation and Displacement: The thiol can be S-alkylated to form a thioether. Activation of this group could facilitate its displacement, although this is a less common route for introducing a carbon-based substituent like a carboxamide. Research has extensively explored the synthesis of various S-substituted derivatives from 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.netlpnu.uaresearchgate.net

Derivatization and Analog Synthesis Strategies

The synthesis of analogs of this compound is crucial for exploring its structure-activity relationships in various applications. Modifications can be targeted at the pyrimidine ring or the carboxamide side chain.

The primary amide of this compound serves as a handle for further derivatization, allowing for the synthesis of a library of N-substituted analogs. This is typically achieved through N-alkylation or N-arylation reactions.

The general reaction involves the deprotonation of the amide N-H bond with a suitable base (e.g., sodium hydride, potassium carbonate) to form an amidate anion. This nucleophilic anion is then reacted with an electrophile, such as an alkyl halide or aryl halide, to form the corresponding secondary or tertiary amide. The choice of base and solvent is critical to control the reaction and avoid competing reactions at the pyrimidine ring nitrogens. ias.ac.in

Table 2: Examples of N-Substituted Analogs via Alkylation/Arylation

Starting Material Electrophile (R-X) Product (N-Substituted Analog)
This compound Methyl iodide (CH₃I) N,4,6-Trimethylpyrimidine-2-carboxamide
This compound Benzyl bromide (BnBr) N-Benzyl-4,6-dimethylpyrimidine-2-carboxamide
This compound 4-Fluorobenzoyl chloride N-(4-Fluorobenzoyl)-4,6-dimethylpyrimidine-2-carboxamide
This compound Ethyl bromoacetate Ethyl 2-((4,6-dimethylpyrimidin-2-yl)formamido)acetate

This approach provides a straightforward method for systematically modifying the steric and electronic properties of the carboxamide moiety, facilitating the exploration of its chemical and biological potential.

Synthesis of Thio-substituted Pyrimidine Derivatives

The introduction of sulfur-containing functional groups at the 2-position of the 4,6-dimethylpyrimidine ring is a common strategy for creating versatile synthetic intermediates. A primary route begins with the synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.netresearchgate.net This key precursor serves as a nucleophile for the preparation of a variety of S-substituted derivatives. researchgate.net

The S-alkylation of 4,6-dimethylpyrimidine-2-thiol with various electrophiles, such as chloroacetamides, leads to the formation of 4,6-dimethylpyrimidine-2-thioalkylamides. researchgate.net For instance, reacting the thiol with 2-chloro-N-arylacetamides in the presence of a base yields the corresponding S-substituted products. researchgate.net These reactions provide a foundation for developing molecules with combined fragments of pyrimidine and other heterocyclic systems, such as pyrazole. researchgate.netresearchgate.net

Another approach involves the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids. These compounds are prepared by reacting 4,6-dimethyl-2-sulfenamide pyrimidine with aromatic sulfinic acids. lpnu.ua

Table 1: Synthesis of Thio-substituted 4,6-Dimethylpyrimidine Derivatives

Starting Material Reagent Product Source(s)
4,6-Dimethylpyrimidine-2-thiol 2-Chloro-N-arylacetamides 2-(4,6-Dimethylpyrimidin-2-ylthio)-N-arylacetamides researchgate.netresearchgate.net
4,6-Dimethylpyrimidine-2-thiol 2-Chloroacetic acid (4,6-Dimethylpyrimidin-2-ylthio)acetic acid researchgate.net
4,6-Dimethylpyrimidine-2-sulfenamide Aromatic sulfinic acids 4,6-Dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids lpnu.ua
4,6-Dimethylpyrimidine-2-thiol 3-Chloropentane-2,4-dione 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione researchgate.net

Preparation of Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are critical intermediates in synthetic chemistry, as the halogen atom serves as an excellent leaving group for nucleophilic substitution reactions. The conversion of a 2-thiol or 2-hydroxyl group on the pyrimidine ring to a 2-chloro group is a standard and effective transformation. This is often accomplished using chlorinating agents like phosphorus oxychloride (POCl₃).

Research has demonstrated the synthesis of 2-chloro-4,6-dimethylpyrimidine from the corresponding 4,6-dimethylpyrimidine-2-thiol. researchgate.net This halogenated intermediate is highly reactive and can be subsequently converted into other derivatives, such as 2-hydrazino-4,6-dimethylpyrimidine, by reaction with hydrazine. researchgate.net The preparation of 4,6-dichloro pyrimidine derivatives has also been reported in the synthesis of more complex bipyrimidine systems, highlighting the importance of halogenation in creating advanced intermediates. google.com

Reactions Involving Methyl Group Modifications on the Pyrimidine Ring

Direct chemical modification of the methyl groups at the C4 and C6 positions of the pyrimidine ring is challenging due to their general inertness. However, the presence of these methyl groups significantly influences the reactivity of the pyrimidine ring itself. nih.gov

In studies involving the reaction of 1,2,3-triazines with amidines to form pyrimidines, the substitution pattern on the triazine precursor plays a critical role in the reaction rate. A comprehensive study revealed that while the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines proceeds very rapidly at room temperature, the introduction of methyl groups at the C4 and C6 positions (yielding a 4,6-dimethylpyrimidine product) substantially slows the reaction. nih.gov The reaction of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate with benzamidine (B55565) required 24 hours for completion at room temperature, whereas the unsubstituted analogue reacted almost instantaneously. nih.gov This demonstrates the significant steric and electronic impact of the dimethyl substitution on the cycloaddition reaction pathway. nih.gov

Table 2: Effect of Methyl Substitution on Pyrimidine Synthesis Rate

1,2,3-Triazine Reactant Reaction Conditions (with Benzamidine) Observed Reactivity Source
Methyl 1,2,3-triazine-5-carboxylate 0.1 M in CH₃CN, 298 K Instantaneous (<5 min) nih.gov
Methyl 4-methyl-1,2,3-triazine-5-carboxylate 0.1 M in CH₃CN, 298 K Little effect on rate nih.gov
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate 0.25 M in CH₃CN, 298 K Slow (<24 h) nih.gov

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the reactive carboxamide functional group.

Reactions at the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-deficient, which influences the reactivity of its substituents. In related thio-substituted derivatives, this property is evident in their reactions with nucleophiles. For example, 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids react with amines like benzylamine (B48309) and morpholine. lpnu.ua The reaction proceeds via nucleophilic attack at the sulfenyl sulfur atom, leading to the cleavage of the S-S bond. This results in the formation of the corresponding sulfenamide (B3320178) and the salt of the benzenesulfinic acid, demonstrating that the pyrimidine moiety acts as a leaving group activator. lpnu.ua

Transformations Involving the Carboxamide Functional Group

The carboxamide group at the 2-position is amenable to a variety of classical organic transformations, providing routes to other important functional groups. vanderbilt.edumit.edu

Dehydration to Nitriles: The carboxamide can be dehydrated to form 2-cyano-4,6-dimethylpyrimidine. This transformation is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). vanderbilt.edu

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide group to a primary amine, yielding 2-(aminomethyl)-4,6-dimethylpyrimidine. vanderbilt.edu

Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding 4,6-dimethylpyrimidine-2-carboxylic acid.

Table 3: Common Transformations of the Carboxamide Group

Transformation Reagent(s) Product Functional Group Source(s)
Dehydration POCl₃, P₂O₅, or SOCl₂ Nitrile (-C≡N) vanderbilt.edu
Reduction LiAlH₄ or B₂H₆ Amine (-CH₂NH₂) vanderbilt.edu
Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid (-COOH) mit.edu

Functional Group Interconversions and Mechanistic Studies

Functional group interconversions involving the 2-position of the 4,6-dimethylpyrimidine core are synthetically valuable. One notable example is the use of 2-mercapto-4,6-dimethylpyrimidine as an efficient carboxyl activating group. researchgate.net In this methodology, the thiol is first acylated to form an N-benzoyl derivative. This activated intermediate readily reacts with various amines and alcohols to produce the corresponding amides and esters in high yields. researchgate.net This process highlights a functional group interconversion where the pyrimidine-thione moiety facilitates the formation of an amide bond, acting as a superior alternative to conventional activating groups. researchgate.net

From a mechanistic standpoint, the conformation of the carboxamide group relative to the heterocyclic ring is crucial for its chemical and biological interactions. nih.gov Computational studies on related carboxamide-containing heterocycles, such as nicotinamide (B372718) and thiazole-4-carboxamide, show that the rotational barrier of the carboxamide group is influenced by electrostatic and charge-transfer interactions with the ring. nih.gov This conformational preference can be a determining factor in the molecule's reactivity and its ability to bind to enzyme active sites. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4,6-Dimethylpyrimidine-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments has been pivotal in confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the carboxamide group.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets in a typical NMR solvent like DMSO-d₆. Their diastereotopic nature, arising from restricted rotation around the C-N bond, leads to different chemical environments and thus distinct signals. These are generally observed in the downfield region, typically between 7.0 and 8.5 ppm.

Pyrimidine Ring Proton (H5): The pyrimidine ring contains a single proton at the C5 position, situated between the two methyl groups. This proton is expected to appear as a singlet, with its chemical shift influenced by the aromatic nature of the ring. It is predicted to resonate in the aromatic region, likely around 7.0-7.5 ppm.

Methyl Protons (-CH₃): The two methyl groups at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. Consequently, they are expected to produce a single, sharp singlet in the upfield region of the spectrum, typically around 2.4-2.6 ppm, integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Amide (-CONH₂) 7.0 - 8.5 Broad Singlet (2H) 2
Pyrimidine (H5) 7.0 - 7.5 Singlet 1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Carbonyl Carbon (C=O): The carbon atom of the carboxamide group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 160-170 ppm.

Pyrimidine Ring Carbons (C2, C4, C6, C5): The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C2 carbon, being directly attached to the electron-withdrawing carboxamide group and two nitrogen atoms, will be significantly downfield. The C4 and C6 carbons, bonded to methyl groups and nitrogen atoms, will also be in the downfield region but likely at a slightly higher field than C2. The C5 carbon, situated between the two methyl groups, will appear at a higher field compared to the other ring carbons.

Methyl Carbons (-CH₃): The carbon atoms of the two equivalent methyl groups will resonate in the upfield region of the spectrum, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 160 - 170
Pyrimidine (C2) 155 - 165
Pyrimidine (C4, C6) 160 - 170
Pyrimidine (C5) 110 - 120

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In this compound, COSY would be expected to show no significant correlations, as all the proton signals are singlets and are not coupled to each other, thus confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signal of the methyl groups to their corresponding carbon signal, and the H5 proton to the C5 carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the dynamics of its bonds. These methods are complementary and, when used in conjunction, offer a comprehensive vibrational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Stretching: The primary amide group will exhibit two distinct N-H stretching vibrations, corresponding to the symmetric and asymmetric modes. These are typically observed in the region of 3100-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretch of the pyrimidine ring and the aliphatic C-H stretches of the methyl groups are expected in the 2800-3100 cm⁻¹ region.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group in the amide, is expected around 1650-1690 cm⁻¹. This is often referred to as the Amide I band.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found in the 1550-1620 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in the 1400-1600 cm⁻¹ region.

C-H Bending: The bending vibrations of the methyl groups will be observed at lower frequencies, typically around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric & symmetric) 3100 - 3500 Medium-Strong
C-H Stretching (aromatic & aliphatic) 2800 - 3100 Medium-Weak
C=O Stretching (Amide I) 1650 - 1690 Strong
N-H Bending (Amide II) 1550 - 1620 Medium-Strong
C=N, C=C Stretching (ring) 1400 - 1600 Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine ring are often strong in the Raman spectrum and appear in the fingerprint region.

C-H Stretching: Similar to FT-IR, C-H stretching vibrations will be present in the 2800-3100 cm⁻¹ region.

C=O Stretching: The carbonyl stretch may also be visible in the Raman spectrum, though typically weaker than in the FT-IR.

Symmetric Methyl Deformations: The symmetric deformation of the methyl groups is often a prominent feature in the Raman spectrum.

The combination of these spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, confirming the arrangement of its atoms and the nature of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores. The UV-Vis spectrum of this compound would be expected to display absorption bands arising from electronic transitions within its pyrimidine ring and carboxamide functional group. The pyrimidine nucleus and the conjugated carboxamide group constitute the principal chromophores.

The electronic absorption spectra of pyrimidine derivatives typically feature bands corresponding to π→π* and n→π* transitions. nih.govmdpi.com The π→π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring system. The n→π* transitions are typically of lower intensity and result from the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the pyrimidine ring or the oxygen of the carbonyl group) to a π* antibonding orbital.

For substituted pyrimidines, these transitions can be influenced by the nature and position of substituents. In this compound, the electron-donating methyl groups and the electron-withdrawing carboxamide group would modulate the energy levels of the molecular orbitals. For comparison, a related compound, 2-amino-4,6-dimethyl pyrimidine, exhibits an absorbance band at 314 nm, which is attributed to an n→π* transition. mdpi.com The UV-Vis spectra for pyrimidine amide derivatives are typically recorded in the 210–450 nm range. nih.gov It is anticipated that this compound would show a complex spectrum with multiple bands in the 200-400 nm region, reflecting these distinct electronic transitions.

Expected TransitionAssociated ChromophoreAnticipated Wavelength (λmax) RegionExpected Molar Absorptivity (ε)
π→πPyrimidine Ring~200-280 nmHigh
n→πPyrimidine N-atoms~270-320 nmLow to Medium
n→π*Carboxamide Carbonyl~280-330 nmLow

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₇H₉N₃O), the exact molecular weight is 151.17 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 151, confirming the molecular weight.

The fragmentation of the molecular ion under electron impact (EI) or other ionization techniques would be expected to follow pathways characteristic of both amide and pyrimidine structures. libretexts.org The primary fragmentation would likely involve the carboxamide side chain.

Key fragmentation pathways would include:

Alpha-cleavage: Loss of the amino radical (•NH₂) to yield a prominent acylium ion at m/z 135.

Loss of Carbon Monoxide: The acylium ion at m/z 135 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for such ions, resulting in a fragment at m/z 107.

Cleavage of the Amide Bond: The direct cleavage of the C-C bond between the pyrimidine ring and the carbonyl group could lead to the formation of a 4,6-dimethylpyrimidine (B31164) cation radical at m/z 108 and the loss of a carboxamide radical (•CONH₂).

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or methyl radicals, leading to smaller fragment ions. The fragmentation of the closely related 2-amino-4,6-dimethylpyrimidine (B23340) provides a reference for the stability and fragmentation of the core heterocyclic structure. chemicalbook.com

m/zProposed Fragment IonPlausible Origin
151[C₇H₉N₃O]⁺Molecular Ion [M]⁺
135[C₇H₇N₂O]⁺[M - NH₂]⁺
108[C₆H₈N₂]⁺[M - CONH]⁺ or [M - CO - NH]⁺
107[C₆H₇N₂]⁺[M - CONH₂]⁺ or [M - NH₂ - CO]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The determination of the crystal structure of this compound would begin with the growth of high-quality single crystals, a often challenging but critical step. Once suitable crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector, and the data are processed to determine the unit cell dimensions, space group, and the intensities of thousands of reflections. The crystal structure is then solved using direct or Patterson methods and refined to yield a precise model of the atomic positions and thermal parameters. shd-pub.org.rs

The analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. A key feature would be the intermolecular interactions, which are dominated by the carboxamide group. It is highly probable that the amide groups would form strong N-H···O hydrogen bonds. These interactions frequently lead to the formation of recognizable supramolecular synthons, such as the centrosymmetric R²₂(8) ring motif, where two molecules form a hydrogen-bonded dimer. nih.gov This is a very common and stable arrangement for primary amides.

Furthermore, π–π stacking interactions between the aromatic pyrimidine rings of adjacent molecules could play a significant role in stabilizing the crystal packing. docbrown.info These interactions, along with weaker C-H···N or C-H···O contacts, would create a robust three-dimensional architecture. While specific unit cell parameters for this compound are not available, data from a related compound, 2-iodo-4,6-dimethylpyrimidine, illustrates typical crystallographic data for this class of compounds. scribd.com

Illustrative Crystal Data for a Related Compound: 2-Iodo-4,6-dimethylpyrimidine scribd.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.930 (2)
b (Å)7.0256 (19)
c (Å)14.499 (4)
Volume (ų)807.8 (4)
Z (Molecules per unit cell)4

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze bulk crystalline samples. shd-pub.org.rs A PXRD experiment on a synthesized batch of this compound would serve two primary purposes. First, it confirms the phase purity of the bulk material. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), acts as a unique fingerprint for a specific crystalline phase. Any crystalline impurities would appear as additional peaks in the pattern.

Second, if a single-crystal structure has been determined, its pattern can be computationally simulated and compared to the experimental PXRD pattern. A good match between the simulated and experimental patterns confirms that the bulk sample consists of the same crystalline phase as the single crystal that was analyzed. This is a crucial step in ensuring that the properties measured for the bulk material are representative of the determined crystal structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT calculations are employed to determine the optimized geometry, electronic orbitals, reactive sites, and stability of 4,6-Dimethylpyrimidine-2-carboxamide.

Quantum Chemical Optimization of Molecular Geometries

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G), the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure are calculated. nih.govnih.gov For the related compound 2-amino-4,6-dimethylpyrimidine (B23340), DFT calculations have shown excellent agreement with experimental data, validating the approach. nih.gov The optimized geometry reveals a planar pyrimidine (B1678525) ring with the carboxamide and methyl groups attached.

Interactive Data Table: Predicted Geometric Parameters for a Pyrimidine Core This table shows typical bond lengths and angles for a 4,6-dimethylpyrimidine (B31164) core, as would be predicted by DFT calculations.

ParameterTypePredicted Value
C2-N1Bond Length~1.34 Å
N1-C6Bond Length~1.33 Å
C6-C5Bond Length~1.40 Å
C5-C4Bond Length~1.39 Å
C4-N3Bond Length~1.33 Å
N3-C2Bond Length~1.34 Å
C2-N1-C6Bond Angle~116°
N1-C6-C5Bond Angle~123°
C6-C5-C4Bond Angle~117°
C5-C4-N3Bond Angle~123°
C4-N3-C2Bond Angle~116°
N1-C2-N3Bond Angle~125°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Spatial Distribution

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. scirp.orgmdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For pyrimidine derivatives, the HOMO is typically distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is often localized on the pyrimidine ring and any electron-withdrawing groups. mdpi.comresearchgate.net In this compound, the HOMO would likely be centered on the pyrimidine ring and the methyl groups, whereas the LUMO would be influenced by the electron-withdrawing carboxamide group. This distribution indicates that the pyrimidine ring is susceptible to electrophilic attack, while the carboxamide group can engage in nucleophilic interactions.

Interactive Data Table: Representative FMO Energies for Pyrimidine Derivatives

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Substituted Pyrimidine 1-5.08-1.463.62 researchgate.netresearchgate.net
Substituted Pyrimidine 2-6.84-1.615.23 ijcce.ac.ir
Substituted Pyrimidine 3-6.91-2.154.76 nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP surface is colored based on its potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, identifying them as likely sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the amide (-NH2) group, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, lone pairs, and intermolecular and intramolecular charge transfer interactions. faccts.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions and greater molecular stability. youtube.com

Interactive Data Table: Example NBO Donor-Acceptor Interactions in a Pyrimidine System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-N3)~25-35Intramolecular Charge Transfer
LP(1) N3π(C4-C5)~20-30Intramolecular Charge Transfer
π(C4-C5)π(N3-C2)~15-25π-Delocalization
LP(1) O(carbonyl)σ(C(carbonyl)-N(amide))~18-28Resonance Stabilization

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models use molecular descriptors—numerical values representing lipophilic, electronic, steric, and geometric properties—to predict the activity of new, unsynthesized compounds. nih.gov

Numerous QSAR studies on pyrimidine derivatives have been conducted to explore their potential as antifungal, anticancer, and larvicidal agents. nih.govnih.govresearchgate.net These studies have identified several key descriptors that often contribute to biological activity:

Lipophilic Descriptors (e.g., LogP): Influence how the molecule crosses cell membranes.

Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): Govern interactions with polar residues in a biological target.

Geometric and Spatial Descriptors (e.g., Molecular Surface Area, Jurs Descriptors): Relate to the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. nih.gov

For instance, a QSAR study on 1,6-dihydropyrimidine derivatives as antifungal agents found that descriptors like CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (a charge-related surface area descriptor) were significant contributors to the activity. nih.gov Such models are valuable for guiding the design of more potent pyrimidine-based therapeutic agents. tandfonline.com

Coordination Chemistry and Metal Complexation

4,6-Dimethylpyrimidine-2-carboxamide as a Ligand Scaffold

This compound is an intriguing ligand scaffold due to its multiple potential donor sites. Carboxamide derivatives that contain nitrogen and oxygen donor atoms are recognized as effective chelating agents capable of forming stable complexes with a wide array of metal ions. ias.ac.in The structure of this compound features two nitrogen atoms within the pyrimidine (B1678525) ring and a carboxamide group (-C(O)NH₂) attached at the 2-position. This arrangement offers several possibilities for coordination.

The key potential donor sites are:

One or both of the nitrogen atoms of the pyrimidine ring.

The oxygen atom of the carbonyl group.

The nitrogen atom of the amide group.

This multifunctionality allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse molecular architectures, including mononuclear complexes, coordination polymers, and metal-organic frameworks. nih.govmdpi.com The presence of the amide group is particularly significant, as its deprotonation can facilitate strong chelation. mdpi.com The amide group in the related pyrimidine-2-carboxamide (B1283407) is noted to be twisted with respect to the aromatic ring. nih.gov

Synthesis and Characterization of Metal Complexes with Pyrimidine-Carboxamide Ligands

The synthesis of metal complexes with pyrimidine-carboxamide ligands generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

A typical synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol. ias.ac.in An equimolar or varied stoichiometric amount of a metal salt, such as a chloride, nitrate, or perchlorate, dissolved in the same or a miscible solvent, is then added to the ligand solution. mdpi.comias.ac.in The reaction mixture is often heated under reflux for several hours to ensure completion of the reaction. ias.ac.inmdpi.com Upon cooling, the resulting solid complex can be isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried. mdpi.comias.ac.in The solubility of the resulting complexes can vary; for instance, some complexes of a related ligand, 2-amino-4,6-dimethyl pyrimidine, are insoluble in common organic solvents but soluble in DMF and DMSO. mdpi.com

The versatile nature of the pyrimidine-carboxamide scaffold allows for the formation of complexes with various transition metals, leading to diverse and intricate architectures. Depending on the metal-to-ligand ratio, the specific metal ion, and the reaction conditions, these ligands can form simple mononuclear complexes or more complex polynuclear and supramolecular structures. nih.gov

For example, zinc(II) has been shown to form a mononuclear complex with three N-(furan-2-ylmethyl)-2-pyridinecarboxamide ligands, resulting in a distorted octahedral geometry. ias.ac.in In other systems involving pyrimidine derivatives, both tetrahedral and octahedral geometries have been proposed for different metal ions like Co(II), Mn(II), and Cu(II). mdpi.comnih.gov One-dimensional coordination polymers have been observed where pyrimidine-based ligands bridge dinuclear copper units. nih.gov The formation of these extended structures is often facilitated by hydrogen bonding and π–π stacking interactions, which link the primary coordination units into higher-dimensional networks. nih.govnih.govnih.gov

The multifunctionality of this compound allows for several coordination modes. The most common is expected to be a bidentate N,O-chelation.

N,O-chelation: In this mode, the ligand coordinates to the metal center through one of the pyrimidine ring nitrogen atoms and the oxygen atom of the carboxamide group. This forms a stable five-membered chelate ring. This type of coordination is well-documented for other 2-pyridine or 2-pyrazine carboxamides and is inferred for this pyrimidine analog. ias.ac.inmdpi.com The coordination of the amide oxygen is typically confirmed by a shift in its stretching frequency in the IR spectrum. ias.ac.in

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur if both pyrimidine nitrogens coordinate to different metals or if the pyrimidine ring coordinates to one metal while the carboxamide group coordinates to another. This mode is crucial in the formation of coordination polymers. nih.gov

S,N-chelation (in related thiones): For comparison, the coordination behavior of the analogous pyrimidine-2-thiones is instructive. In these related compounds, the ligand typically acts as a bidentate S,N-donor. asianpubs.orgnih.gov Coordination occurs through the exocyclic sulfur atom and one of the endocyclic (ring) nitrogen atoms, forming a stable chelate ring. asianpubs.orgresearchgate.net In some cases, with metals like zinc(II), unusual coordination geometries involving three sulfur atoms and two nitrogen atoms (ZnS₃N₂) have been observed with 4,6-dimethylpyrimidine-2-thiol (B7761162). researchgate.net

Spectroscopic (IR, NMR, UV-Vis) and Structural (X-ray) Analysis of Metal-Ligand Systems

A combination of spectroscopic and structural techniques is essential for the comprehensive characterization of metal complexes derived from this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides key evidence for the coordination of the ligand. A significant shift of the ν(C=O) band of the carboxamide group to a lower wavenumber (frequency) upon complexation indicates the coordination of the carbonyl oxygen to the metal center. ias.ac.inmdpi.com For example, in zinc(II) complexes with other carboxamide ligands, this band shifts downwards by about 20 cm⁻¹. ias.ac.in Furthermore, the appearance of new, typically weak, absorption bands in the far-IR region (below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. mdpi.comias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to detect changes upon complexation. While many transition metal complexes are paramagnetic, making NMR analysis challenging, useful data can be obtained for diamagnetic complexes (e.g., with Zn(II), Cd(II), or Pt(II)). Upon coordination, the chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, in studies of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol, the chemical shifts of the pyrimidine ring protons and the methyl group protons are well-defined. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. mdpi.com For complexes with transition metals like Cu(II), Co(II), or Cr(III), additional, weaker bands appear in the visible region. mdpi.com These bands are attributed to d-d electronic transitions of the metal ion, and their position and intensity are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). mdpi.commdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net For related pyrimidine-2-carboxamide and N'-hydroxy-pyrimidine-2-carboximidamide, X-ray studies have detailed the planarity of the molecule and the nature of the hydrogen-bonding networks that create supramolecular assemblies. nih.govnih.gov Studies on zinc(II) complexes with similar carboxamide ligands have confirmed distorted octahedral geometries and provided exact measurements of the Zn-O and Zn-N bond lengths. ias.ac.in

The following table summarizes typical spectroscopic data observed for related pyrimidine and carboxamide metal complexes.

Spectroscopic TechniqueFree Ligand (Typical Values)Coordinated Ligand (Typical Changes)Reference
IR (cm⁻¹) ν(C=O): ~1660ν(C=O): Shifts to lower frequency (~1639) ias.ac.in
New bands for ν(M-O) and ν(M-N) appear (~450-650) mdpi.comias.ac.in
UV-Vis (nm) π→π: ~260π→π: Minor shift mdpi.com
n→π: ~314n→π: Minor shift mdpi.com
No d-d bandsd-d bands appear in visible region (e.g., 415-455) mdpi.com

Theoretical Insights into Metal-Ligand Bonding and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the electronic structure and bonding within these metal complexes. bohrium.comresearchgate.net DFT calculations can be used to:

Optimize Geometries: Theoretical calculations can predict the most stable geometry of the metal complexes, which can then be compared with experimental data from X-ray crystallography. mdpi.comresearchgate.net

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex. mdpi.com In a DFT study on a related Cu(II) complex, the electron density of the HOMO was distributed on the ligand, while the LUMO was mainly distributed on the metal. mdpi.com

Investigate Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis can be employed to quantify the nature and strength of the metal-ligand bonds. This provides information about charge transfer between the ligand and the metal and the covalent/electrostatic character of the coordination bonds. researchgate.net

These theoretical studies complement experimental findings, providing a complete picture of the coordination behavior of this compound. rsc.orgdergipark.org.tr

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks Involving 4,6-Dimethylpyrimidine-2-carboxamide

The hydrogen bonding capability of this compound is dictated by its distinct functional groups. The pyrimidine (B1678525) ring contains two nitrogen atoms that act as hydrogen bond acceptors, while the primary carboxamide group provides both a carbonyl oxygen acceptor and two N-H hydrogen bond donors.

In the absence of a published crystal structure for this compound, analysis of its parent compound, pyrimidine-2-carboxamide (B1283407), offers significant insight. In the crystal structure of pyrimidine-2-carboxamide, the amide group is noted to be twisted with respect to the aromatic ring by approximately 24.9°. nih.govnih.gov This conformation minimizes steric hindrance and influences the directionality of intermolecular interactions.

The primary intermolecular interactions observed are N−H⋯O hydrogen bonds. nih.govnih.gov The amide's N-H groups act as donors to the carbonyl oxygen atoms of adjacent molecules. This leads to the formation of robust, predictable hydrogen bonding chains and networks that are central to the crystal packing. While intramolecular hydrogen bonds are not sterically favored in this molecule, the potential for various intermolecular connections is high.

Table 1: Predicted Intermolecular Hydrogen Bond Capabilities

Donor Group Acceptor Group Type of Interaction
Amide (N-H) Carbonyl (C=O) Strong
Amide (N-H) Pyrimidine (N) Moderate
Ring (C-H) Carbonyl (C=O) Weak
Ring (C-H) Pyrimidine (N) Weak

Primary carboxamides are well-known for forming self-complementary hydrogen-bonded motifs. The crystal structure of pyrimidine-2-carboxamide exhibits a centrosymmetric pair of intermolecular N−H⋯O hydrogen bonds. nih.govnih.gov This interaction creates a classic R²₂(8) ring motif, where two molecules form a stable dimer.

Beyond this dimer, an additional N−H⋯O hydrogen bond links adjacent molecules, propagating the structure into a helical chain. nih.govnih.gov It is highly probable that this compound would adopt a similar R²₂(8) amide-amide dimer as its primary self-complementary motif, which would serve as a fundamental building block for its crystal structure.

Co-Crystal and Salt Formation with Co-formers (e.g., Carboxylic Acids)

The practice of co-crystallization is a cornerstone of crystal engineering, used to modify the physicochemical properties of a compound. The pyrimidine moiety is an excellent candidate for forming co-crystals and salts with carboxylic acids due to the basicity of its ring nitrogens.

Studies on the closely related 2-amino-4,6-dimethylpyrimidine (B23340) demonstrate its propensity to form co-crystals with various carboxylic acids. acs.org In these systems, the most common and robust interaction is the formation of an R²₂(8) supramolecular heterosynthon. acs.orgresearchgate.net This motif consists of two hydrogen bonds: one O-H···N bond from the carboxylic acid to a pyrimidine ring nitrogen and one N-H···O bond from the amino group to the carbonyl oxygen of the acid. researchgate.net

For this compound, a similar pyrimidine-acid R²₂(8) heterosynthon is expected. The carboxamide's N-H group can substitute for the amino N-H, creating a predictable and stable connection with a carboxylic acid co-former. The presence of the amide carbonyl also introduces a competing hydrogen bond acceptor site, potentially leading to more complex or alternative packing arrangements compared to its 2-amino analogue.

Design Principles for Supramolecular Synthons

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing reliable and predictable non-covalent interactions. For this compound, two primary synthons can be identified as key design principles for its supramolecular assembly.

Amide-Amide Homosynthon : Based on observations from pyrimidine-2-carboxamide, the formation of an R²₂(8) ring motif between the amide groups of two molecules is a highly probable homosynthon. nih.govnih.gov This synthon is a robust and common feature in the crystal structures of primary amides.

Pyrimidine-Carboxylic Acid Heterosynthon : Drawing parallels from 2-amino-4,6-dimethylpyrimidine, the R²₂(8) heterosynthon between the pyrimidine-amide site and a carboxylic acid group is a predictable and stable interaction. acs.orgresearchgate.net This synthon is crucial for the rational design of co-crystals.

The competition and interplay between these two principal synthons would likely govern the final crystal structure in a given system, allowing for the strategic design of multicomponent crystals.

Table 2: Key Supramolecular Synthons

Synthon Type Interacting Groups Graph Set Expected Reliability
Homosynthon Amide --- Amide R²₂(8) High
Heterosynthon Pyrimidine/Amide --- Carboxylic Acid R²₂(8) High

Formation of Three-Dimensional Network Architectures

The assembly of individual molecules and supramolecular synthons into a three-dimensional lattice determines the final crystal architecture. The combination of the synthons available to this compound can lead to diverse and complex networks.

The self-complementary amide-amide dimers can act as nodes, which are then connected into larger structures. For instance, the helical chain motif observed in pyrimidine-2-carboxamide, formed by linking molecules via N−H⋯O bonds, is a clear example of a 1D architecture. nih.govnih.gov

In co-crystals with dicarboxylic acids, these chains or dimers could be cross-linked into 2D sheets or 3D frameworks. The directionality of the hydrogen bonds, combined with weaker interactions such as π–π stacking between pyrimidine rings, would guide this assembly. nih.govnih.gov The formation of a three-dimensional network is often facilitated by multiple, cooperating hydrogen bonds that extend the structure in different directions. researchgate.net The versatility of the hydrogen bond donors and acceptors in this compound makes it an excellent candidate for constructing such intricate and stable crystalline networks.

Advanced Applications in Chemical Biology and Drug Discovery Research Mechanistic Focus

Molecular Target Identification and Validation Strategies

The identification of a molecule's biological target is a critical step in understanding its mechanism of action and potential therapeutic utility. For pyrimidine (B1678525) carboxamides, a variety of strategies are employed to uncover and validate their molecular targets, ranging from enzymatic assays to complex cellular studies.

Elucidation of Enzyme Inhibition Mechanisms

Pyrimidine carboxamide derivatives have been identified as potent inhibitors of various enzymes. A key aspect of their development involves elucidating the precise mechanism of this inhibition.

One prominent example is the discovery of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme central to the biosynthesis of bioactive lipid mediators called N-acylethanolamines (NAEs). nih.govnih.gov High-throughput screening identified the pyrimidine-4-carboxamide (B1289416) structure as a hit with sub-micromolar potency. nih.gov Subsequent optimization led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govnih.gov

In a different context, a series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia. nih.gov Kinetic studies of the most potent compound, 9b , revealed that it functions as a mixed-type inhibitor of XO. nih.gov Mechanism-based inhibition, where a drug is metabolically activated by a CYP450 isoform into a reactive metabolite that irreversibly binds the enzyme, is another crucial mechanism observed in drug-drug interactions, though not specifically detailed for this particular pyrimidine series in the provided context. nih.gov

Table 1: Examples of Pyrimidine Derivatives as Enzyme Inhibitors

Compound/Series Target Enzyme Potency (IC₅₀) Inhibition Type Reference
Pyrimidine-4-carboxamide 2 NAPE-PLD ~776 nM (pIC₅₀ = 6.09) - nih.gov
LEI-401 NAPE-PLD ~72 nM (pIC₅₀ = 7.14) - nih.gov

Characterization of Receptor Binding Interactions

The interaction of pyrimidine carboxamides with G-protein-coupled receptors (GPCRs) and other receptors is a significant area of research. Molecular modeling and binding assays are used to characterize these interactions at an atomic level.

Studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles have led to the identification of potent and highly selective antagonists for the adenosine (B11128) A₁ receptor (A₁AR). nih.gov The design hypothesis for these compounds centered on the cyano group at the C5 position of the pyrimidine ring, which was predicted to increase the acidity of the exocyclic amino group and thereby reinforce a critical double-hydrogen bond with the asparagine residue Asn6.55 in the receptor binding pocket. nih.govdiva-portal.org

Similarly, research into tetrahydropyrimidine (B8763341) derivatives as agonists for the m1 muscarinic receptor has identified key binding interactions. nih.gov Molecular modeling studies suggest that these ligands interact with several important amino acid residues, including Asp105, Thr192, and Asn382, which is crucial for achieving enhanced potency and selectivity. nih.gov

Modulation of Cellular Pathways and Signaling Mechanisms

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. By inhibiting an enzyme or binding to a receptor, pyrimidine carboxamides can trigger downstream signaling events.

The NAPE-PLD inhibitor LEI-401, for instance, was shown to reduce levels of NAEs, including the endocannabinoid anandamide, in Neuro-2a cells and in the brains of mice, demonstrating a clear modulation of a specific metabolic pathway. nih.gov For m1 muscarinic receptor agonists, their activity is linked to the stimulation of the phosphoinositide (PI) metabolism pathway in cells. nih.gov

In the context of cancer, pyrimidine derivatives have been developed to target specific signaling pathways. For example, derivatives have been designed to inhibit fibroblast growth factor receptor 3 (FGFR3), a target in bladder cancer, leading to tumor regression in preclinical models. gsconlinepress.com Other derivatives act as dual inhibitors of BRD4 and PLK1, two proteins involved in cancer growth and survival, thereby halting the cell cycle and inducing apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. These studies guide the optimization of hit compounds into potent and selective drug candidates. humanjournals.com

Rational Design Principles for Lead Compound Identification

Rational design involves using knowledge of a biological target or an existing ligand to design new, improved molecules. This approach is widely used in the development of pyrimidine carboxamides.

A notable example is the development of antitubercular 6-dialkylaminopyrimidine carboxamides. nih.gov The process began with a hit from a phenotypic screen, which was then subjected to a "biology triage" to exclude compounds with common or promiscuous mechanisms of action. nih.gov This prioritization of a series with a potentially novel mechanism of action, later confirmed through chemoproteomics to involve putative targets BCG_3193 and BCG_3827, exemplifies a rational approach to lead identification. nih.gov

The design of selective A₁AR antagonists also followed clear rational principles. nih.govdiva-portal.org Based on existing knowledge of related scaffolds, researchers introduced a cyano group at position 5 and varied substituents at positions 2, 4, and 6 of the pyrimidine core to systematically control receptor affinity and selectivity. nih.gov This strategy successfully yielded ligands with outstanding selectivity for the A₁AR over other adenosine receptor subtypes. diva-portal.org

Pharmacophore Modeling and Ligand Design for Specific Biological Targets

Pharmacophore modeling is a computational method that defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model serves as a template for designing new ligands or searching databases for novel scaffolds.

This approach was successfully applied to develop selective inhibitors for phosphodiesterase 4B (PDE4B). nih.gov A five-point pharmacophore model was generated based on a set of 87 known 2-phenylpyrimidine (B3000279) inhibitors. nih.gov This model was then used to create a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model, which could predict the inhibitory activity of new compounds. nih.gov Such models provide deep insight into the structural requirements for potent inhibition and guide the design of novel molecules with improved activity. nih.gov

Table 2: SAR Insights for Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

Position on Scaffold Modification Effect on Potency/Properties Reference
R¹ (Amide substituent) Varied alkyl/cycloalkyl groups No significant improvement in activity, suggesting a shallow lipophilic pocket. nih.gov
R² (Position 6) Replaced N-methylphenethylamine with (S)-3-phenylpiperidine 3-fold increase in inhibitory potency due to conformational restriction. nih.govnih.gov

Chemoinformatics and Virtual Screening Approaches for Ligand Discovery

Chemoinformatics utilizes computational methods to analyze and predict the properties of chemical compounds, playing a crucial role in modern drug discovery. Virtual screening, a key chemoinformatic technique, involves the computational screening of large libraries of virtual compounds against a biological target to identify potential hits.

For a compound such as 4,6-dimethylpyrimidine-2-carboxamide, a typical virtual screening workflow would involve several stages. Initially, a three-dimensional model of the target protein is required, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or by computational homology modeling if a suitable template structure exists.

Subsequently, a virtual library of compounds is screened. These libraries can range from commercially available collections to vast, synthetically accessible virtual spaces. The pyrimidine-2-carboxamide (B1283407) scaffold, of which this compound is a simple example, is a common motif in medicinal chemistry and is likely present in many screening libraries. Docking algorithms are then employed to predict the binding mode and affinity of each compound within the target's active site. These predictions are scored and ranked, allowing for the selection of a smaller, more manageable number of compounds for experimental validation.

While no specific virtual screening studies centered on this compound as a primary hit have been found in the public domain, this scaffold could serve as a starting point or a fragment in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules are screened for weak binding to the target. Hits from this initial screen can then be computationally and synthetically elaborated to generate more potent and selective ligands. The this compound moiety, with its hydrogen bond donors and acceptors and a modifiable aromatic core, represents a plausible fragment for such an approach.

Development of Chemical Probes for Investigating Biological Processes

A chemical probe is a small molecule that selectively interacts with a specific biological target, enabling the study of that target's function in a cellular or organismal context. The development of a chemical probe is a rigorous process that requires a molecule to meet several criteria, including high potency and selectivity for its intended target.

The this compound scaffold could theoretically serve as a foundational structure for the development of a chemical probe. The process would typically begin with the identification of a "hit" compound, perhaps from a high-throughput or virtual screen, that demonstrates activity against a target of interest. This initial hit, which could be a derivative of this compound, would then undergo extensive medicinal chemistry optimization.

This optimization process involves systematic modifications to the chemical structure to improve its affinity and selectivity. For the this compound core, this could involve altering the substituents on the pyrimidine ring or modifying the carboxamide group to explore different interactions within the target's binding site. Structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is measured, are essential to guide this process.

A crucial aspect of chemical probe development is the creation of a closely related but biologically inactive control compound. This negative control helps to ensure that any observed biological effects are due to the specific inhibition of the target and not off-target effects or compound-specific artifacts.

While specific examples of this compound being developed into a chemical probe are not available in published literature, its presence within larger, biologically active molecules, such as tankyrase inhibitors, suggests that the pyrimidine-2-carboxamide moiety can be a valuable pharmacophore for engaging with biological targets. The development of a specific probe from this scaffold would necessitate a dedicated research program focused on a particular biological target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dimethylpyrimidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. Catalytic bases like triethylamine enhance reactivity by deprotonating intermediates. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of pyrimidine to chloroacetamide) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups on pyrimidine) and δ 8.1–8.3 ppm (amide proton).
  • IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 179 [M+H]⁺, with fragmentation patterns confirming the pyrimidine backbone .

Q. What are the common chemical reactions of this compound in organic synthesis?

  • Methodological Answer : The compound undergoes:

  • Nucleophilic substitution : Replacement of the carboxamide group with amines or thiols under basic conditions.
  • Oxidation : Conversion to pyrimidine N-oxide derivatives using H₂O₂ or KMnO₄ in acidic media.
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via its pyrimidine nitrogen and amide oxygen .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement of this compound derivatives?

  • Methodological Answer : Use the SHELX suite (SHELXL/SHELXE) for high-resolution refinement. For twinned data, apply the HKLF5 format to model twin laws. For disorder, employ PART and SUMP instructions to split occupancy between positions. Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What computational methods predict the biological activity of this compound derivatives against enzyme targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with QSAR modeling. Use the crystal structure of target enzymes (e.g., dihydrofolate reductase) for docking simulations. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ values) and compare with control inhibitors like methotrexate .

Q. How can researchers address inconsistencies in bioassay results for antimicrobial activity across different bacterial strains?

  • Methodological Answer :

  • Experimental Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with triplicate replicates.
  • Data Analysis : Apply ANOVA to identify strain-specific variability (e.g., Gram-positive vs. Gram-negative). Cross-validate with efflux pump inhibition assays (using verapamil as an inhibitor) to rule out resistance mechanisms .

Q. What role does this compound play in multi-step synthesis of fused heterocycles?

  • Methodological Answer : The compound serves as a precursor for constructing pyrimido[1,2-a]benzimidazoles via Ullmann coupling. Optimize Pd(OAc)₂/Xantphos catalysis in toluene at 110°C, followed by cyclization with PCl₅. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What are the best practices for stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 72 hours. Quantify degradation via HPLC (C18 column, methanol/water 70:30).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C). Store samples in amber vials at –20°C under nitrogen to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethylpyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4,6-Dimethylpyrimidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.